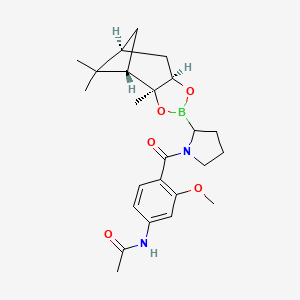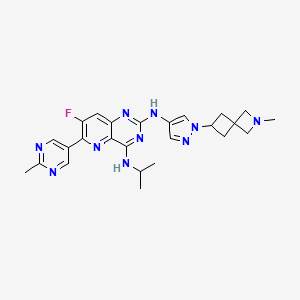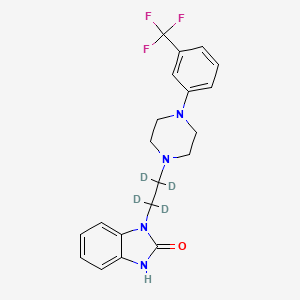
Aldose reductase-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldose reductase-IN-4 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway. This enzyme is responsible for the reduction of glucose to sorbitol, a process that is particularly active under hyperglycemic conditions. Inhibiting aldose reductase has been a target for therapeutic interventions, especially in the context of diabetic complications such as neuropathy, retinopathy, and nephropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aldose reductase-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of benzothiadiazine as a core structure, which is then modified through various chemical reactions to introduce functional groups that enhance its inhibitory activity . The reaction conditions often include the use of strong acids like sulfuric acid for refluxing at high temperatures (140°C to 145°C) for extended periods (up to 10 hours) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Aldose reductase-IN-4 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
Aldose reductase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the polyol pathway and the role of aldose reductase in glucose metabolism.
Biology: Investigated for its effects on cellular processes and its potential to mitigate oxidative stress.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting aldose reductase.
Mechanism of Action
Aldose reductase-IN-4 exerts its effects by inhibiting the enzyme aldose reductase, thereby reducing the conversion of glucose to sorbitol. This inhibition helps to prevent the accumulation of sorbitol, which can lead to osmotic stress and cellular damage under hyperglycemic conditions. The molecular targets of this compound include the active site of aldose reductase, where it binds and prevents the enzyme from catalyzing the reduction of glucose .
Comparison with Similar Compounds
Aldose reductase-IN-4 is unique in its high potency and selectivity for aldose reductase compared to other inhibitors. Similar compounds include:
Ursolic acid: Exhibits aldose reductase inhibitory activity but with lower potency.
Oleanolic acid-3-O-α-L-arabinopyranoside: Another inhibitor with moderate activity.
Daucosterol: Shows inhibitory effects but is less effective than this compound.
These compounds share a common mechanism of action but differ in their chemical structures and inhibitory potencies, making this compound a more effective option for therapeutic applications .
Properties
Molecular Formula |
C14H10FNO3S |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-fluoro-4-indol-1-ylsulfonylphenol |
InChI |
InChI=1S/C14H10FNO3S/c15-12-9-11(5-6-14(12)17)20(18,19)16-8-7-10-3-1-2-4-13(10)16/h1-9,17H |
InChI Key |
RNGRVWMFCJQROU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC(=C(C=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)






![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)
![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)


